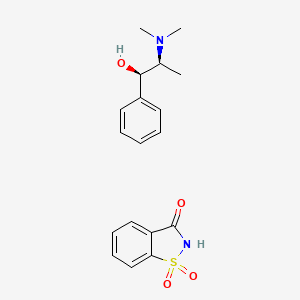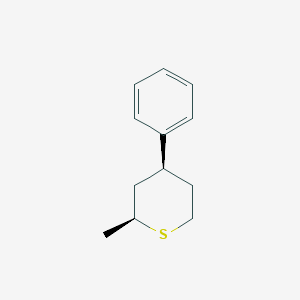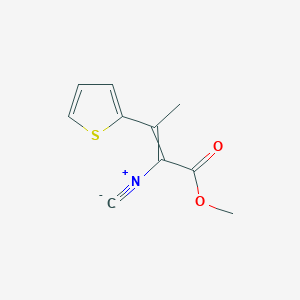
5'-O-Acetyl-2'-deoxy-3-methyl-3,4-dihydrocytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is a synthetic nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for various biological processes. This compound is structurally related to cytidine, a naturally occurring nucleoside, but has been chemically modified to enhance its properties for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine typically involves multiple steps, starting from readily available precursors. One common approach is the acetylation of 2’-deoxy-3-methyl-3,4-dihydrocytidine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of nucleic acid-based therapeutics and diagnostics.
作用机制
The mechanism of action of 5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine involves its incorporation into nucleic acids. Once incorporated, it can interfere with the normal function of DNA and RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .
相似化合物的比较
Similar Compounds
2’-Deoxycytidine: A naturally occurring nucleoside.
5-Methylcytidine: Another modified nucleoside with potential therapeutic applications.
3’-Deoxy-3’-fluorothymidine: A nucleoside analog used in antiviral therapy.
Uniqueness
5’-O-Acetyl-2’-deoxy-3-methyl-3,4-dihydrocytidine is unique due to its specific chemical modifications, which enhance its stability and biological activity. These modifications make it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
73392-05-9 |
|---|---|
分子式 |
C12H19N3O5 |
分子量 |
285.30 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-5-(4-amino-3-methyl-2-oxo-4H-pyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C12H19N3O5/c1-7(16)19-6-9-8(17)5-11(20-9)15-4-3-10(13)14(2)12(15)18/h3-4,8-11,17H,5-6,13H2,1-2H3/t8-,9+,10?,11+/m0/s1 |
InChI 键 |
UVQSDXXNVPGHLG-FPTZPQHFSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(N(C2=O)C)N)O |
规范 SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(N(C2=O)C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



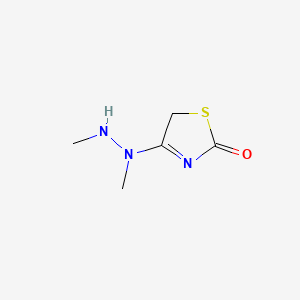
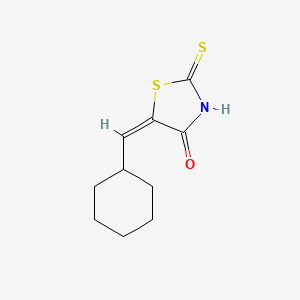
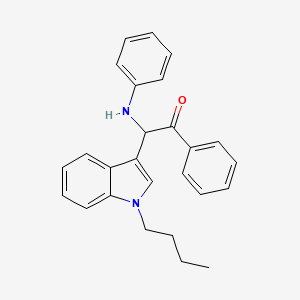

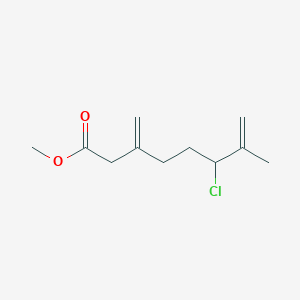


![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)

